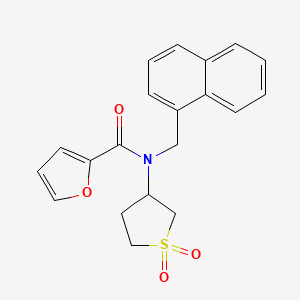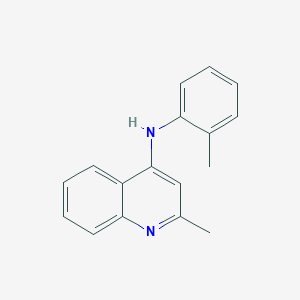
1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazolone core with 2,4-difluorobenzene using a suitable catalyst.
Attachment of the propyl chain: The final step involves the alkylation of the pyrazolone core with a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazolone oxides.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-methyl-1h-pyrazol-5(4h)-one: Similar structure but with a methyl group instead of a propyl chain.
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one: Similar structure but with an ethyl group instead of a propyl chain.
Uniqueness
1-(2,4-Difluorophenyl)-3-propyl-1h-pyrazol-5(4h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain may influence its solubility, reactivity, and interaction with biological targets compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C12H12F2N2O |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12F2N2O/c1-2-3-9-7-12(17)16(15-9)11-5-4-8(13)6-10(11)14/h4-6H,2-3,7H2,1H3 |
InChI Key |
ACWOUFYFXVLWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Chlorophenyl)sulfonyl]methylnaphthylamine](/img/structure/B12124761.png)
![2-Furoic acid,5-[(pentyloxy)methyl]-](/img/structure/B12124764.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B12124774.png)
![[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-](/img/structure/B12124788.png)
![[3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B12124805.png)
![N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12124807.png)


![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12124820.png)
![Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-](/img/structure/B12124824.png)


